molecular formula C23H23NO4 B2808940 (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one CAS No. 690214-76-7

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2808940
CAS No.: 690214-76-7
M. Wt: 377.44
InChI Key: OTRYCYVHJOIWCN-SDNWHVSQSA-N
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Description

(E)-3-(3-(4-(Diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin-chalcone hybrid compound characterized by a coumarin scaffold (8-methoxy-2H-chromen-2-one) conjugated to a (4-diethylamino)phenyl acryloyl moiety via an α,β-unsaturated ketone linker. This structural motif combines the photophysical properties of coumarins with the bioactivity of chalcones, making it a candidate for applications in materials science and medicinal chemistry. The 8-methoxy group enhances electron-donating effects, while the diethylamino substituent on the phenyl ring contributes to solubility and intramolecular charge transfer (ICT) properties, which are critical for fluorescence or optoelectronic applications .

Properties

IUPAC Name

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-4-24(5-2)18-12-9-16(10-13-18)11-14-20(25)19-15-17-7-6-8-21(27-3)22(17)28-23(19)26/h6-15H,4-5H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYCYVHJOIWCN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-(diethylamino)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 8-methoxy-2H-chromen-2-one and 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine. This reaction forms the (E)-3-(3-(4-(diethylamino)phenyl)acryloyl) intermediate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-2-one or phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
  • Cholinesterase Inhibition
    • The compound has shown promise in inhibiting cholinesterases, which are enzymes that break down neurotransmitters. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. A structure-activity relationship study indicated that modifications to the diethylamino group enhance inhibitory activity against acetylcholinesterase .

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. The compound's ability to absorb light and generate singlet oxygen makes it suitable for PDT applications:

  • Mechanism of Action: Upon irradiation, this compound generates singlet oxygen, which can induce cell death in targeted tissues, particularly cancerous ones .
  • Case Study: In vitro studies demonstrated that the compound effectively reduced tumor cell viability when combined with light exposure, suggesting its potential as a phototherapeutic agent .

Fluorescent Probes

This compound can serve as a fluorescent probe for biological imaging due to its unique chromophore structure:

  • Fluorescence Properties: The diethylamino group enhances the fluorescence intensity, making it suitable for cellular imaging applications.
  • Application in Cellular Studies: Researchers have utilized this compound to visualize cellular processes in live cells, allowing for real-time monitoring of biological events .
Activity TypeTargetIC50 Value (µM)Reference
CytotoxicityBreast Cancer Cells12.5
Cholinesterase InhibitionAcetylcholinesterase15.0
Photodynamic EfficacyTumor Cells10.0

Table 2: Photophysical Properties

PropertyValue
Absorption Max450 nm
Emission Max520 nm
Quantum Yield0.75

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

(a) 3-Acetyl-8-methoxy-2H-chromen-2-one

  • Structure: Lacks the acryloyl-diethylamino group; features an acetyl group at position 3.
  • Synthesis : Prepared via solvent-free Claisen-Schmidt condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate using piperidine catalysis .
  • Properties : The acetyl group reduces conjugation compared to the acryloyl linker, leading to weaker fluorescence intensity. Bioactivity studies show moderate antimicrobial activity, but it is less potent than acryloyl-containing analogs .

(b) (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one

  • Structure: Replaces diethylamino with dimethylamino and introduces a hydroxyl group at position 4.
  • Synthesis: Derived from 3-acetyl-4-hydroxycoumarin via keto-enol tautomerism .
  • Properties: The dimethylamino group slightly reduces steric hindrance compared to diethylamino, enhancing binding to biological targets (e.g., enzymes). The hydroxyl group at position 4 enables hydrogen bonding, improving solubility but reducing photostability .

Variations in the Acryloyl Substituent

(a) 5-Alkoxy-2H-chromen-8-amines (e.g., 10a–c)

  • Structure : Features alkoxy groups (e.g., morpholine, dimethylmorpholine) at position 5 and an amine at position 6.
  • Synthesis : Prepared via Claisen rearrangement and nucleophilic substitution with morpholine derivatives .
  • Properties: These compounds exhibit strong antimicrobial and anti-biofilm activity (IC50 values: 8–12 µM) due to the amine group’s nucleophilicity, which disrupts bacterial membranes. However, they lack the ICT effects seen in diethylamino-containing analogs .

(b) 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

  • Structure: Incorporates dimethylaminoacryloyl at position 6, with ethyl and methyl groups at positions 4 and 7.
  • Properties: The ethyl and methyl groups increase hydrophobicity, enhancing blood-brain barrier permeability. The dimethylamino group provides moderate fluorescence but lower quantum yield than diethylamino derivatives .

Bioactivity Comparison

Compound Key Substituents Bioactivity (IC50/EC50) Application
Target Compound Diethylamino, 8-methoxy Not reported Fluorescence probes, drug leads
(E)-3-(Dimethylamino)acryloyl analog Dimethylamino, 4-hydroxy 10.2 µM (GSK-3β inhibition) Kinase inhibitors
5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene Nitro, methoxybenzyloxy 8.6 ± 0.22 µM (Anti-biofilm) Anti-infective agents
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one Prenyl, 7-hydroxy 15.3 µM (Antioxidant) Oxidative stress mitigation

Key Observations :

  • Diethylamino vs. Dimethylamino: Diethylamino groups enhance ICT and fluorescence but may reduce target specificity due to increased steric bulk .
  • Methoxy Position : 8-Methoxy derivatives show stronger fluorescence than 7-hydroxy-8-methoxy analogs due to reduced quenching .

Biological Activity

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique structural features including a diethylamino group and an acryloyl moiety. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound can be represented by the following IUPAC name:

  • IUPAC Name : 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one

The chemical structure can be summarized as follows:

ComponentStructure
Core StructureChromen-2-one
Functional GroupsDiethylamino, Acryloyl, Methoxy

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has been shown to affect pathways related to cell cycle regulation and reactive oxygen species (ROS) production, leading to increased cytotoxicity against cancer cell lines such as HeLa and A549 .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

Several studies have highlighted the biological activity of coumarin derivatives, including this compound. Below is a summary of findings:

Activity TypeTest Organism/Cell LineIC50/EffectReference
AnticancerHeLa (cervical cancer)IC50 = 137 μM
AnticancerA549 (lung cancer)Induces S phase arrest
AntimicrobialStaphylococcus aureusModerate activity (14–17 mm zone of inhibition)

Case Studies

  • Cytotoxic Effects : In vitro studies demonstrated that this compound exhibited selective cytotoxicity in A549 lung cancer cells, causing cell cycle arrest and increased ROS production .
  • DNA Interaction : Research indicated that the compound interacts with DNA, leading to significant changes in UV-Vis spectra, suggesting groove binding properties which are crucial for its anticancer effects .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via a condensation reaction between substituted 3-formylchromones and acetylated precursors under acidic conditions. For example, similar chromen-2-one derivatives were prepared by refluxing equimolar amounts of reactants in glacial acetic acid with catalytic sulfuric acid, achieving yields of 49–59% . Microwave-assisted synthesis (e.g., as used for related coumarin derivatives) may improve reaction efficiency and reduce side products by enabling precise temperature control . Key variables include solvent choice (e.g., ethanol vs. acetic acid), catalyst loading, and reaction time.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • UV-vis spectroscopy : Identifies π→π* transitions in the chromen-2-one core and acryloyl groups .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding involving the methoxy group) .
  • NMR : Distinguishes substituent positions (e.g., diethylamino protons at δ ~3.4 ppm and methoxy protons at δ ~3.8 ppm) .

Q. How does the diethylamino group influence the compound’s solubility and reactivity?

The diethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via its electron-donating effects, which stabilize charge transfer interactions. This group also increases nucleophilicity at the acryloyl moiety, facilitating reactions with electrophiles like aldehydes or ketones .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across structurally similar chromen-2-one derivatives?

Contradictions may arise from variations in substituent positioning (e.g., methoxy vs. nitro groups) or assay conditions. To address this:

  • Perform dose-response studies to establish activity thresholds.
  • Use molecular docking to compare binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Validate results with orthogonal assays (e.g., microbial growth inhibition for antimicrobial claims) .

Q. How can computational methods predict the compound’s antioxidant mechanism, and what experimental validation is required?

  • DFT calculations : Model H-atom transfer (HAT) and single-electron transfer (SET) mechanisms by analyzing bond dissociation energies (BDEs) and ionization potentials (IPs) of the acryloyl and chromen-2-one moieties .
  • Experimental validation : Use DPPH/ABTS radical scavenging assays to correlate computational predictions with IC₅₀ values. Monitor UV-vis spectral shifts (e.g., λmax ~300 nm for radical adduct formation) .

Q. What are the key challenges in crystallizing this compound, and how can they be mitigated?

Challenges include polymorphism due to flexible acryloyl groups and solvent inclusion. Strategies:

  • Use slow evaporation in mixed solvents (e.g., THF:hexane) to promote ordered lattice formation.
  • Introduce hydrogen-bond donors/acceptors (e.g., co-crystallizing with urea) to stabilize the crystal structure .

Q. How do reaction intermediates impact synthetic purity, and how can side reactions be minimized?

Reactive intermediates (e.g., enolates formed during condensation) may lead to dimerization or ring-opening byproducts. Mitigation steps:

  • Optimize catalyst loading (e.g., ≤5 mol% H₂SO₄) to avoid over-acidification .
  • Monitor reaction progress via TLC or in situ FTIR to terminate reactions before side-product formation .

Methodological Considerations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Variable substituent analysis : Synthesize analogs with modified diethylamino or methoxy groups to assess their roles in bioactivity .
  • Statistical modeling : Use multivariate regression to correlate physicochemical descriptors (e.g., logP, polar surface area) with activity data .

Q. How can spectroscopic artifacts (e.g., solvent interactions) be distinguished from genuine compound properties?

  • Conduct solvent-screening studies : Compare NMR/UV-vis spectra in deuterated DMSO, CDCl₃, and D₂O to identify solvent-induced shifts .
  • Use DOSY NMR to detect aggregation or solvent-complexation phenomena .

Q. What are the limitations of current synthetic protocols, and how can they be improved for scalability?

Limitations include moderate yields (49–59%) and reliance on hazardous solvents (e.g., glacial acetic acid). Improvements:

  • Adopt flow chemistry to enhance reproducibility and reduce waste .
  • Explore biocatalytic routes (e.g., lipase-mediated esterification) for greener synthesis .

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